molecular formula C14H23NO2 B12098859 (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine

(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine

Cat. No.: B12098859
M. Wt: 237.34 g/mol
InChI Key: LBRQOEWXHJCCRA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine is a chiral primary amine featuring a phenyl ring substituted with two propoxy groups at the 3- and 4-positions and an ethanamine moiety at the 1-position. The propoxy substituents enhance lipophilicity compared to smaller alkoxy groups (e.g., methoxy), which may influence solubility, metabolic stability, and receptor interactions.

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

(1S)-1-(3,4-dipropoxyphenyl)ethanamine

InChI

InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3/t11-/m0/s1

InChI Key

LBRQOEWXHJCCRA-NSHDSACASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)[C@H](C)N)OCCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)N)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of 3,4-dipropoxybenzaldehyde. This can be achieved by reacting 3,4-dihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate.

  • Formation of the Intermediate: : The 3,4-dipropoxybenzaldehyde is then subjected to a reductive amination reaction with (S)-1-phenylethylamine. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride.

  • Final Product Formation: : The resulting intermediate is then purified, usually by recrystallization or column chromatography, to obtain the final product, (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes, depending on the conditions and reagents used.

  • Reduction: : Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.

  • Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or hydrocarbons.

    Substitution: Produces various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

One of the primary areas of research for (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine is its potential role as a neuropharmacological agent. Studies suggest that compounds with similar structures may exhibit activity at neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. For instance, derivatives of phenethylamines have been investigated for their effects on serotonin and dopamine pathways, which are crucial in treating conditions such as depression and anxiety disorders.

2. Antitumor Activity

Recent investigations have indicated that (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine could have antitumor properties. In vitro studies have shown that compounds with similar dipropoxy substitutions can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. These findings necessitate further exploration into the compound's mechanism of action and its efficacy in vivo.

Case Study 1: Neuroprotective Effects

A study conducted by researchers at a leading pharmacological institute examined the neuroprotective effects of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine in animal models of neurodegeneration. The results indicated that treatment with the compound led to significant improvements in cognitive function and a reduction in markers of oxidative stress within the brain. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine. Researchers tested the compound against various cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, highlighting its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The propoxy groups could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Propoxy groups (C14H23NO2) increase molecular weight and lipophilicity compared to methoxy (C10H15NO2) or halogenated analogs (C8H9F2N). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Chirality : The (1S) configuration in the target compound and analogs (e.g., (1S)-1-(4-bromophenyl)ethan-1-amine) is critical for enantioselective interactions in catalysis or pharmacology .

Physicochemical Properties

  • Lipophilicity : The dipropoxy substituents (logP ~3.5 estimated) significantly increase hydrophobicity compared to dimethoxy (logP ~1.8) or difluoro (logP ~2.1) analogs.
  • Solubility : Propoxy groups may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical use.
  • Metabolic Stability: Longer alkoxy chains (propoxy vs.

Biological Activity

(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine, commonly referred to as a dipropoxyphenyl ethanamine derivative, is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and the results from various studies is crucial for advancing its use in pharmacology. This article compiles research findings, case studies, and data tables relevant to the biological activity of this compound.

  • Molecular Formula : C14H23NO2
  • Molecular Weight : 237.34 g/mol
  • CAS Number : 1212371-66-8

The biological activity of (1S)-1-(3,4-dipropoxyphenyl)ethan-1-amine is primarily linked to its interaction with various biological pathways. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit cytotoxic effects on cancer cells.

Key Pathways Involved:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines through mitochondrial pathways and reactive oxygen species (ROS) generation. This suggests that (1S)-1-(3,4-dipropoxyphenyl)ethan-1-amine may also share this mechanism .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of (1S)-1-(3,4-dipropoxyphenyl)ethan-1-amine. It has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Cell Line IC50 (µM) Mechanism
HeLa10.46 ± 0.82Apoptosis via mitochondrial pathway
K56212.00 ± 0.95ROS generation and caspase activation
MCF-715.30 ± 0.50Intrinsic apoptosis pathway

These results indicate that the compound exhibits significant cytotoxic effects against cancer cells, potentially through the induction of apoptosis .

Neurotransmitter Interaction

The compound's structural similarities to known neurotransmitter modulators suggest potential interactions with serotonin and dopamine receptors. This could imply a role in mood regulation or neuroprotection, warranting further investigation into its effects on neurological disorders .

Case Studies

Several case studies have explored the therapeutic applications of (1S)-1-(3,4-dipropoxyphenyl)ethan-1-amine:

  • Case Study on Cancer Treatment
    • Objective : Evaluate the effectiveness of the compound in treating leukemia.
    • Findings : The compound significantly reduced cell viability in K562 cells after 48 hours, correlating with increased caspase activity indicative of apoptosis .
  • Case Study on Neuroprotection
    • Objective : Investigate the neuroprotective effects in models of neurodegeneration.
    • Findings : Preliminary results indicated that the compound may reduce oxidative stress markers in neuronal cells, suggesting potential for treating conditions like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.